molecular formula C19H26F3N3O4 B11452225 ethyl 3,3,3-trifluoro-2-(pentanoylamino)-N-[(2-phenylethyl)carbamoyl]alaninate

ethyl 3,3,3-trifluoro-2-(pentanoylamino)-N-[(2-phenylethyl)carbamoyl]alaninate

Cat. No.: B11452225
M. Wt: 417.4 g/mol
InChI Key: PIEVQTWDOJMFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, pentanamido, and phenylethylcarbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under specific reaction conditions . This process may involve the use of chiral catalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-{[(2-PHENYLETHYL)CARBAMOYL]AMINO}PROPANOATE is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pentanamido and phenylethylcarbamoyl groups contribute to its potential bioactivity and versatility in various applications.

Properties

Molecular Formula

C19H26F3N3O4

Molecular Weight

417.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(pentanoylamino)-2-(2-phenylethylcarbamoylamino)propanoate

InChI

InChI=1S/C19H26F3N3O4/c1-3-5-11-15(26)24-18(19(20,21)22,16(27)29-4-2)25-17(28)23-13-12-14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3,(H,24,26)(H2,23,25,28)

InChI Key

PIEVQTWDOJMFOS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC(=O)NCCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.